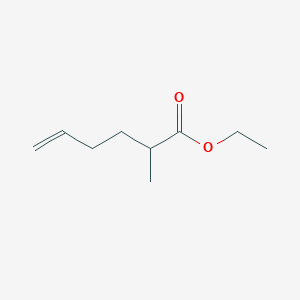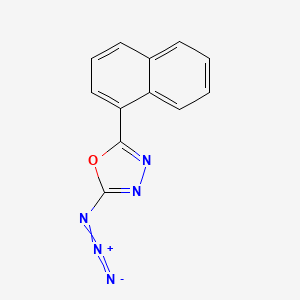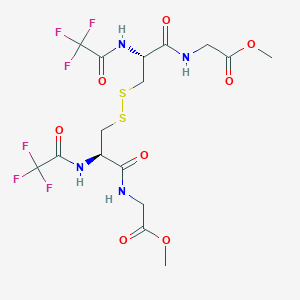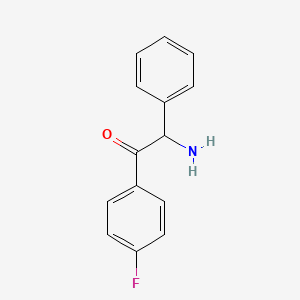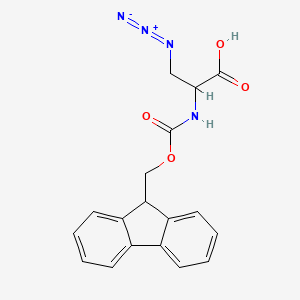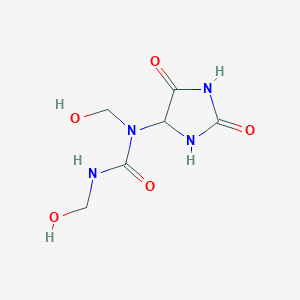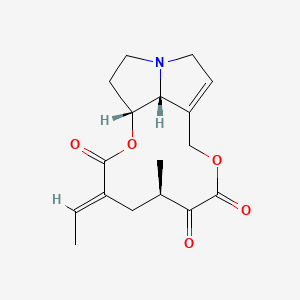
18-Norsenecionan-11,12,16-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Norsenecionan-11,12,16-trione is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol. It is an intermediate used in the synthesis of Senecionine, a pyrrolizidine alkaloid known for its potential to affect hepatic drug metabolizing enzymes in rat cells.
Analyse Chemischer Reaktionen
18-Norsenecionan-11,12,16-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
18-Norsenecionan-11,12,16-trione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly pyrrolizidine alkaloids like Senecionine.
Biology: It is studied for its potential effects on hepatic drug metabolizing enzymes in rat cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of liver function and drug metabolism.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 18-Norsenecionan-11,12,16-trione involves its interaction with hepatic drug metabolizing enzymes. It is believed to affect the activity of these enzymes, potentially altering the metabolism of various drugs in the liver. The specific molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
18-Norsenecionan-11,12,16-trione is unique due to its specific structure and functional groups. Similar compounds include other pyrrolizidine alkaloids, such as:
Senecionine: Known for its hepatotoxic effects and potential to affect drug metabolism.
Retrorsine: Another pyrrolizidine alkaloid with similar biological activities.
Lasiocarpine: Known for its hepatotoxic and carcinogenic properties.
These compounds share structural similarities but differ in their specific biological activities and effects.
Eigenschaften
Molekularformel |
C17H21NO5 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(1R,4E,6R,17R)-4-ethylidene-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,7,8-trione |
InChI |
InChI=1S/C17H21NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3-4,10,13-14H,5-9H2,1-2H3/b11-3+/t10-,13-,14-/m1/s1 |
InChI-Schlüssel |
LAYQBIMICJKPMG-UITGQYCOSA-N |
Isomerische SMILES |
C/C=C/1\C[C@H](C(=O)C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)C |
Kanonische SMILES |
CC=C1CC(C(=O)C(=O)OCC2=CCN3C2C(CC3)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




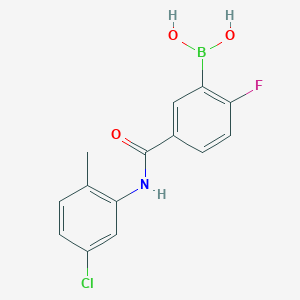

![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
